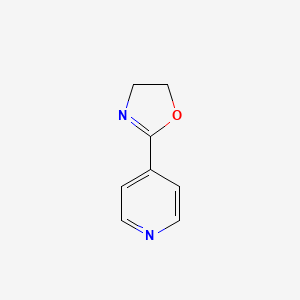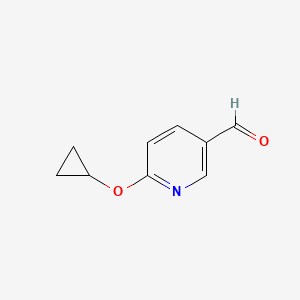![molecular formula C13H9N3O3S B13932301 6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one CAS No. 1173927-25-7](/img/structure/B13932301.png)
6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family This compound is characterized by a fused ring system containing both thiazole and pyrimidine rings, with a nitrobenzyl substituent at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions. One common method includes the cyclization of appropriate thiazole and pyrimidine precursors under specific conditions. For example, the reaction may involve the use of a base such as sodium methoxide in refluxing butanol to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Reduction of Nitro Group: The major product would be the corresponding amino derivative.
Substitution of Benzyl Group: The major products would depend on the substituent introduced, such as alkyl or aryl derivatives.
Scientific Research Applications
6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a scaffold for developing new therapeutic agents due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The nitrobenzyl group can participate in electron transfer processes, while the thiazolo[3,2-a]pyrimidine core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one: Another fused heterocyclic compound with similar structural features.
Pyrido[2,3-d]pyrimidin-5-one: A compound with a pyrimidine core fused to a pyridine ring.
Uniqueness
6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is unique due to the presence of the nitrobenzyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable scaffold for developing novel compounds with specific biological and material applications.
Properties
CAS No. |
1173927-25-7 |
|---|---|
Molecular Formula |
C13H9N3O3S |
Molecular Weight |
287.30 g/mol |
IUPAC Name |
6-[(3-nitrophenyl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C13H9N3O3S/c17-12-10(8-14-13-15(12)4-5-20-13)6-9-2-1-3-11(7-9)16(18)19/h1-5,7-8H,6H2 |
InChI Key |
HAUHZWPJVZLMLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CN=C3N(C2=O)C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrobromide](/img/structure/B13932224.png)

![[4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone](/img/structure/B13932243.png)





![1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]-](/img/structure/B13932276.png)
![2-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B13932279.png)
![6-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13932286.png)


